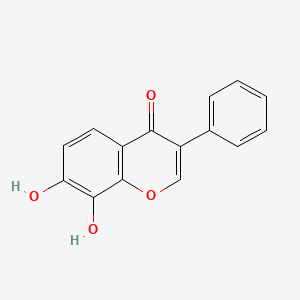
7,8-Dihydroxyisoflavone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Dihydroxyisoflavone is a useful research compound. Its molecular formula is C15H10O4 and its molecular weight is 254.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Neuroprotective Effects
Mechanism of Action
7,8-DHF acts as a selective agonist for the TrkB receptor, mimicking the effects of brain-derived neurotrophic factor (BDNF). This interaction is crucial for promoting neuron survival and function. The compound has been shown to protect dopaminergic neurons from apoptosis, particularly in models of Parkinson's disease (PD) and Alzheimer's disease (AD) .
Case Studies and Research Findings
- A study demonstrated that 7,8-DHF treatment significantly attenuated dopaminergic neuron loss in non-human primates subjected to neurotoxic conditions. Monkeys treated with 30 mg/kg/day of 7,8-DHF maintained overall health and showed no adverse effects over seven months .
- Another investigation highlighted the compound's ability to improve cognitive functions and alleviate symptoms of depression in animal models. The findings suggest that 7,8-DHF may enhance memory retention and learning capabilities by modulating synaptic plasticity .
Therapeutic Potential in Neuropsychiatric Disorders
Depression and Anxiety
Research indicates that 7,8-DHF may play a role in managing mood disorders. It has been shown to exert antidepressant-like effects in animal models by enhancing BDNF signaling pathways, which are often disrupted in depressive states .
Neurodegenerative Diseases
The compound's neuroprotective properties extend to various neurodegenerative diseases:
- Alzheimer's Disease: Studies have reported that 7,8-DHF can mitigate amyloid-beta-induced neurotoxicity, suggesting its potential as a therapeutic agent for AD .
- Parkinson's Disease: As noted earlier, 7,8-DHF has demonstrated protective effects against dopaminergic neuron degeneration in PD models .
Other Health Benefits
In addition to its neuroprotective applications, 7,8-DHF exhibits several other beneficial properties:
- Antioxidant Activity: The compound has been found to combat oxidative stress by scavenging free radicals and enhancing the body's antioxidant defenses .
- Anti-cancer Properties: Preliminary studies suggest that 7,8-DHF may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .
- Metabolic Effects: There is evidence indicating that 7,8-DHF may help regulate glucose metabolism and exhibit hypoglycemic effects, making it a candidate for further research in diabetes management .
Summary Table of Applications
| Application | Mechanism/Effect | Research Findings |
|---|---|---|
| Neuroprotection | Agonist for TrkB receptor | Protects dopaminergic neurons from apoptosis |
| Depression | Enhances BDNF signaling | Antidepressant-like effects in animal models |
| Alzheimer's Disease | Mitigates amyloid-beta toxicity | Potential therapeutic agent for AD |
| Parkinson's Disease | Prevents dopaminergic neuron degeneration | Effective in non-human primate models |
| Antioxidant Activity | Scavenges free radicals | Enhances antioxidant defenses |
| Anti-cancer Properties | Induces apoptosis and cell cycle arrest | Inhibits cancer cell proliferation |
| Metabolic Effects | Regulates glucose metabolism | Exhibits hypoglycemic effects |
Propiedades
Número CAS |
32396-64-8 |
|---|---|
Fórmula molecular |
C15H10O4 |
Peso molecular |
254.24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















